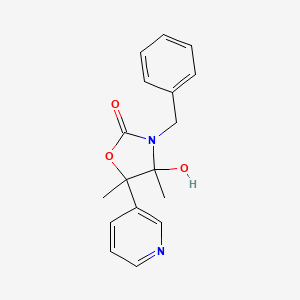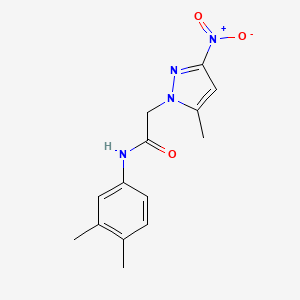![molecular formula C21H20N4O3S B11489667 N-[3'-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11489667.png)
N-[3'-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole ring fused with a thiadiazole ring, making it a spiro[indole-thiadiazole] derivative. The presence of an acetyl group and a phenylethyl group further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carbonyl compound, followed by cyclization.
Spiro Compound Formation: The indole and thiadiazole rings are then fused together through a spiro linkage. This can be achieved by reacting the indole derivative with the thiadiazole derivative under specific conditions that promote spiro formation.
Acetylation: The final step involves the acetylation of the spiro compound to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The acetyl group or the phenylethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studying spiro compounds and their reactivity.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to identify new therapeutic agents.
Medicine: If the compound shows promising biological activity, it could be developed into a pharmaceutical agent for treating various diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-phenylethyl)-1,3,4-thiadiazol-5-yl]acetamide: Similar structure but lacks the indole ring.
N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-indole-5’-yl]acetamide: Similar structure but lacks the thiadiazole ring.
N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-5’-yl]acetamide: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of N-[3’-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl]acetamide lies in its spiro[indole-thiadiazole] structure, which combines the properties of both indole and thiadiazole rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-acetyl-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-20-23-25(15(2)27)21(29-20)17-10-6-7-11-18(17)24(19(21)28)13-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,23,26) |
InChI Key |
PONOVHJSZCAELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489595.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11489597.png)
![6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11489603.png)

![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489620.png)
![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11489632.png)
![3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11489636.png)
![3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
![2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one](/img/structure/B11489651.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)
![2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone](/img/structure/B11489673.png)

